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Compound of Interest

Compound Name:
2-bromo-N-(2-

methylphenyl)propanamide

CAS No.: 19397-79-6

Cat. No.: B091314

Get Quote

Executive Summary
2-bromo-N-(2-methylphenyl)propanamide (also known as 2-bromo-o-propionotoluidide) is an

electrophilic amide intermediate. It is synthesized via the nucleophilic acyl substitution

("amidation") of o-toluidine with 2-bromopropionyl bromide. Its primary utility lies in its reactivity

as an alkylating agent for amines, specifically in the synthesis of Prilocaine.

This protocol details an optimized Schotten-Baumann-type amidation under anhydrous

conditions, prioritized for high purity and yield (>85%) suitable for pharmaceutical applications.

Chemical Context & Mechanism[2][3]
Reaction Pathway
The synthesis involves the attack of the nucleophilic nitrogen of o-toluidine on the carbonyl

carbon of 2-bromopropionyl bromide. The presence of a base (Triethylamine) is critical to

neutralize the hydrobromic acid (HBr) byproduct, driving the equilibrium forward and preventing

the protonation of the unreacted amine.
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Key Mechanistic Insight: The reaction is highly exothermic. Temperature control (0–5°C) is

essential not only to manage the exotherm but to prevent the elimination of HBr from the

aliphatic chain, which would form the acrylamide side-product (2-acryloylamino-toluene).

Visualization of Reaction Workflow
The following diagram outlines the synthesis and downstream utility pathway.
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Caption: Reaction pathway from precursors to the Prilocaine intermediate, highlighting the

critical elimination step.

Safety & Handling (High Hazard)
CRITICAL WARNING: This protocol involves o-Toluidine, a known carcinogen and inducer of

methemoglobinemia.
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Reagent Hazard Class Critical Precaution

o-Toluidine Carcinogen (Cat 1B), Toxic

Double-glove (Nitrile), use

exclusively in a fume hood.

Monitor blood oxygen if

exposure is suspected.

2-Bromopropionyl Bromide Corrosive, Lachrymator

Dispense with glass syringes

only (plastic may degrade).

Hydrolyzes violently with

moisture.

Dichloromethane (DCM) Volatile, Carcinogen Use in well-ventilated hood.[1]

Target Compound Irritant, Electrophile

Potent skin sensitizer

(alkylating agent). Avoid all

skin contact.[1]

Experimental Protocol: Synthesis of 2-bromo-N-(2-
methylphenyl)propanamide
Materials & Stoichiometry

Scale: 50 mmol

Solvent: Dichloromethane (DCM), anhydrous (150 mL).

Component Role Eq. Amount

o-Toluidine Limiting Reagent 1.0 5.36 g (5.33 mL)

Triethylamine (TEA) Base (Scavenger) 1.1 5.56 g (7.70 mL)

2-Bromopropionyl

Bromide
Electrophile 1.05

11.33 g (approx. 6.0

mL)

Step-by-Step Procedure
Step 1: System Preparation
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Flame-dry a 500 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar,

addition funnel, and nitrogen inlet.

Purge with nitrogen for 15 minutes.

Add o-toluidine (5.36 g) and Triethylamine (5.56 g) to the flask.

Dissolve in 100 mL of anhydrous DCM.

Cool the mixture to 0°C using an ice/water bath. Wait for internal temperature equilibration.

Step 2: Controlled Addition (The "Amidation")

Dilute 2-bromopropionyl bromide (11.33 g) in 20 mL of anhydrous DCM in the addition

funnel.

Add the acid bromide solution dropwise over 45–60 minutes.

Control Point: Maintain internal temperature < 5°C. Rapid addition causes localized

heating and impurity formation.

Observation: A white precipitate (TEA·HBr salt) will form immediately.

Step 3: Reaction & Quench

Once addition is complete, allow the reaction to stir at 0°C for 30 minutes.

Remove the ice bath and allow to warm to room temperature (RT) over 2 hours.

TLC Check: (Mobile Phase: Hexane/EtOAc 80:20). Look for the disappearance of the o-

toluidine spot (Rf ~0.4) and appearance of the amide (Rf ~0.6).

Step 4: Workup

Filter the reaction mixture through a sintered glass funnel to remove the solid TEA·HBr salts.

Rinse the cake with cold DCM (20 mL).

Transfer the filtrate to a separatory funnel.
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Wash 1: 1M HCl (50 mL) – Critical Step: Removes unreacted o-toluidine.

Wash 2: Saturated NaHCO₃ (50 mL) – Neutralizes residual acid.

Wash 3: Brine (50 mL) – Drying.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield a

crude off-white solid.

Step 5: Purification (Recrystallization)

Dissolve the crude solid in minimal boiling Ethanol (or Hexane/EtOAc 4:1).

Allow to cool slowly to RT, then to 4°C.

Filter the white crystalline needles.

Yield Expectation: 75–85%.

Downstream Utility: Synthesis of Prilocaine
Note: This section addresses the "Amidation with..." aspect if the user intends to use the title

compound as a reagent.

The title compound serves as the electrophile in the N-alkylation of propylamine.

Reagents: 2-bromo-N-(2-methylphenyl)propanamide (1.0 eq), n-Propylamine (3.0 eq -

excess acts as base and nucleophile).

Solvent: Toluene or Ethanol.

Conditions: Reflux for 4–6 hours.

Workup: Evaporate solvent/excess amine. Dissolve residue in ether/DCM, extract with dilute

HCl (product moves to aqueous phase), basify aqueous phase with NaOH, extract back into

organic solvent.

Product: Prilocaine (Base).
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Process Control & Analytics
Quality Control Parameters
The following table summarizes the expected analytical data for the title compound.

Parameter Specification Method

Appearance
White to off-white crystalline

solid
Visual

Melting Point
134–136°C (Lit. varies by

purity)
Capillary MP

1H NMR (CDCl₃)

2.30 (s, 3H, Ar-CH3), 1.95 (d,

3H, CH-CH3), 4.55 (q, 1H, CH-

Br), 7.1-7.8 (m, 4H, Ar-H), 8.2

(br s, 1H, NH)

400 MHz NMR

Purity >98.0% HPLC (C18, ACN/Water)

Troubleshooting Workflow

Issue Detected

Product is Colored
(Brown/Pink) Low Yield Impurity Spot on TLC

(Lower Rf)

Oxidation of
o-toluidine

Recrystallize with
activated charcoal

Moisture in Solvent
(Hydrolysis of Acid Bromide)

Ensure dry DCM
and N2 atmosphere

Incomplete Amidation
(Residual Amine)

Increase Acid Wash
rigor during workup
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Caption: Diagnostic logic for common synthetic deviations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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